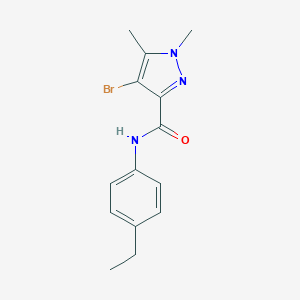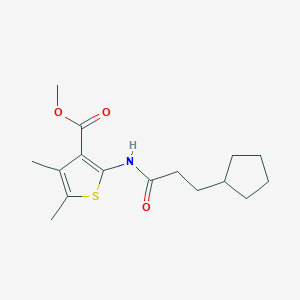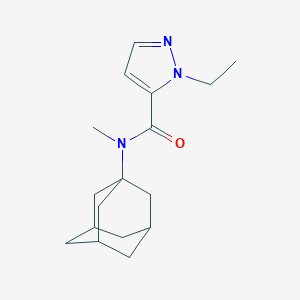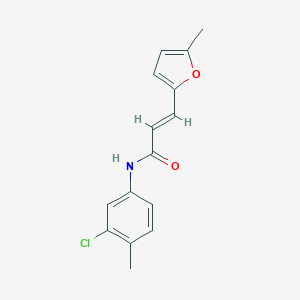![molecular formula C14H15ClN4O3 B457979 (4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE](/img/structure/B457979.png)
(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE is a complex organic compound that features a pyrazole ring substituted with a chlorine atom and a methyl group, as well as a piperazine ring attached to a furan carbonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common method includes the initial formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones. The chlorination and methylation of the pyrazole ring can be achieved using reagents such as thionyl chloride and methyl iodide, respectively. The piperazine ring is then introduced through nucleophilic substitution reactions, and the furan carbonyl group is attached via acylation reactions using reagents like furan-2-carbonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to increase yield and reduce reaction times. Solvent selection and purification methods are also critical to ensure the compound’s purity and stability .
化学反応の分析
Types of Reactions
(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine[][4].
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction could produce alcohol derivatives. Substitution reactions can result in various substituted pyrazole derivatives .
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology
In biological research, (4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development .
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new pharmaceuticals for treating various diseases .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity .
作用機序
The mechanism of action of (4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Similar in structure but with different functional groups.
N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)piperazine: Contains a pyrazole ring and piperazine but with different substituents.
Uniqueness
What sets (4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C14H15ClN4O3 |
|---|---|
分子量 |
322.75g/mol |
IUPAC名 |
[4-(4-chloro-2-methylpyrazole-3-carbonyl)piperazin-1-yl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C14H15ClN4O3/c1-17-12(10(15)9-16-17)14(21)19-6-4-18(5-7-19)13(20)11-3-2-8-22-11/h2-3,8-9H,4-7H2,1H3 |
InChIキー |
SCPCAQDSGFMRIT-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C=N1)Cl)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3 |
正規SMILES |
CN1C(=C(C=N1)Cl)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dimethyl 5-[(3,4-dichlorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B457897.png)
![4-fluoro-N-(2-{[(4-fluorophenyl)sulfonyl]amino}phenyl)benzenesulfonamide](/img/structure/B457898.png)
![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B457899.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B457901.png)


![1-[(4-methoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B457906.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-{4-nitrophenyl}acrylamide](/img/structure/B457909.png)
![methyl (9S,13E)-13-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraene-16-carboxylate](/img/structure/B457910.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-nitro-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B457912.png)
![4-tert-butyl-N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B457914.png)
![2-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-N-(3-methylphenyl)hydrazinecarboxamide](/img/structure/B457915.png)


